1-(3-Bromophenyl)-3-chloropropan-2-one
Overview
Description
1-(3-Bromophenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-bromobenzene is reacted with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Products include substituted ketones or alcohols depending on the nucleophile used.
Reduction: The primary product is 1-(3-Bromophenyl)-3-chloropropanol.
Oxidation: Products include 1-(3-Bromophenyl)-3-chloropropanoic acid or other oxidized derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The carbonyl group can form hydrogen bonds or coordinate with metal ions, further modulating its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-chloropropan-2-one: Similar structure but with the bromine atom in the para position.
1-(3-Bromophenyl)-2-chloropropan-2-one: Similar structure but with the chlorine atom on the second carbon of the propanone chain.
1-(3-Bromophenyl)-3-fluoropropan-2-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 1-(3-Bromophenyl)-3-chloropropan-2-one is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. The combination of these halogens with the carbonyl group provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-chloropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBVVNIFKERTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095033-06-9 | |
Record name | 1-(3-bromophenyl)-3-chloropropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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